BenchChemオンラインストアへようこそ!

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate

Chromatographic purity HPLC Eluxadoline intermediate

(S)-Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate (CAS 864825-21-8) is a chiral imidazole derivative that functions as the critical protected intermediate in the synthesis of Eluxadoline, a marketed mu‑opioid receptor agonist/delta‑opioid receptor antagonist indicated for diarrhea‑predominant irritable bowel syndrome (IBS‑D). The compound, also designated as benzyl [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]carbamate or Formula II in patent literature, possesses a single stereogenic center at the α‑carbon of the ethylamine moiety with (S)‑absolute configuration, a benzyloxycarbonyl (Cbz) amine‑protecting group, and a 4‑phenyl substituent on the imidazole ring.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 864825-21-8
Cat. No. B1442330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
CAS864825-21-8
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23)/t14-/m0/s1
InChIKeyIWDPWKLTLCLZLA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

864825-21-8 – (S)-Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate: Chiral Imidazole Intermediate for Eluxadoline Synthesis


(S)-Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate (CAS 864825-21-8) is a chiral imidazole derivative that functions as the critical protected intermediate in the synthesis of Eluxadoline, a marketed mu‑opioid receptor agonist/delta‑opioid receptor antagonist indicated for diarrhea‑predominant irritable bowel syndrome (IBS‑D) [1]. The compound, also designated as benzyl [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]carbamate or Formula II in patent literature, possesses a single stereogenic center at the α‑carbon of the ethylamine moiety with (S)‑absolute configuration, a benzyloxycarbonyl (Cbz) amine‑protecting group, and a 4‑phenyl substituent on the imidazole ring [2]. Its molecular formula is C₁₉H₁₉N₃O₂ with a molecular weight of 321.37 g mol⁻¹, and it is commercially available from multiple suppliers at purities spanning 95 % to ≥98 % (NLT 98 %) [3].

Why 864825-21-8 Cannot Be Replaced by Generic Imidazole Building Blocks – The (S)-Configuration and Cbz-Protecting-Group Lock


Substituting 864825-21-8 with a racemic mixture, the (R)-enantiomer, or a differently protected analog (e.g., the tert‑butyloxycarbonyl analogue CAS 1993394‑53‑8) is not feasible for Eluxadoline synthesis because the chiral integrity at the α‑carbon is carried forward into the final drug substance, where the (S)-configuration is required for pharmacological activity at the mu‑ and delta‑opioid receptors [1]. The (R)-enantiomer (CAS 335246‑81‑6 for the free amine) is explicitly catalogued as Eluxadoline Impurity 5, underscoring that the wrong stereoisomer introduces a controlled impurity rather than a viable intermediate [2]. Furthermore, the Cbz (benzyloxycarbonyl) protecting group is the only nitrogen‑protecting group specified for Formula II in the foundational Eluxadoline process patents (U.S. 7,741,356; U.S. 10,822,308); alternative protecting groups such as Boc would necessitate different deprotection conditions (acidic rather than hydrogenolytic), altering downstream reaction compatibility and potentially compromising overall yield and purity [3]. The combination of absolute (S)-stereochemistry and the Cbz protecting group therefore constitutes a non‑interchangeable specification for any laboratory or industrial group following the regulatory‑aligned synthetic route.

Quantitative Comparative Evidence for 864825-21-8: Chromatographic Purity, Process Yield, and Enantiomeric Identity Benchmarks


Chromatographic Purity: Improved Patent Process (98.97%) vs. Original Column‑Chromatography Route

When benzyl [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]carbamate (Formula II) is prepared via the improved hydrogenolytic deprotection method (Method D) disclosed in U.S. Patent 10,479,769, it attains a chromatographic purity of 98.97 % by HPLC [1]. In contrast, the original process described in U.S. 7,741,356 requires purification by column chromatography, a step that the later patents explicitly identify as yield‑reducing and not amenable to large‑scale synthesis [2]. While a direct purity value for the column‑chromatographed material is not tabulated in the same patent, the improvement over earlier methodology is evident from the fact that the same patent reports a related intermediate (Formula Va) at only 74.1 % purity when not optimised [1]. Procuring material manufactured by the improved route therefore offers an approximately 25 percentage‑point purity advantage over sub‑optimal processes.

Chromatographic purity HPLC Eluxadoline intermediate Process improvement

Enantiomeric Identity: (S)-Configuration Required for Eluxadoline; (R)-Isomer is a Catalogued Impurity

The (S)-absolute configuration of 864825-21-8 is mandated by the structure of Eluxadoline, which contains the (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl moiety as a pharmacophoric element [1]. The opposite (R)-enantiomer, (R)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine (CAS 335246‑81‑6, the free‑amine form), is formally listed as Eluxadoline Impurity 5 in regulatory reference‑standard catalogues, indicating its classification as a process‑related impurity rather than an interchangeable building block [2]. No corresponding (R)-benzyl carbamate is commercially listed as a viable synthetic intermediate, and any contamination with the (R)-enantiomer in the protected intermediate would propagate through to the API, creating an impurity that must be controlled to ICH Q3A thresholds. The target compound’s commercial specifications (e.g., ≥98 % chemical purity, NLT 98 % assay) imply high enantiomeric excess, although explicit enantiomeric purity values are not published in accessible vendor certificates of analysis.

Enantiomeric purity Stereochemistry Eluxadoline impurity Chiral intermediate

Commercial Purity Tiers: NLT 98 % vs. Generic 95 % Offerings

Commercial suppliers offer 864825-21-8 at distinct purity tiers: MolCore and ActiveBiopharma specify NLT 98 % (No Less Than 98 %), CoolPharm lists 97.00 %, while AKSci and CheMenu provide a minimum purity specification of 95 % [1][2]. The 98 %+ grade aligns with the chromatographic purity values reported in the improved patent processes (98.26–98.97 %) and is targeted at customers requiring pharmaceutical‑grade intermediates for ANDA (Abbreviated New Drug Application) development or commercial API manufacture [3]. The 95 % grade may be adequate for early‑stage medicinal chemistry or route‑scouting applications but introduces additional impurity that would require removal in later synthetic steps, potentially affecting overall yield and requiring supplementary analytical characterisation. The price differential between 95 % and 98 % grades can be substantial; procurement decisions should therefore be guided by the intended use phase (discovery vs. development vs. commercial).

Chemical purity Vendor comparison Quality specification Pharmaceutical intermediate

Cbz vs. Boc Protecting Group: Orthogonal Deprotection Compatibility in the Eluxadoline Route

The benzyloxycarbonyl (Cbz) protecting group on 864825-21-8 is removed by catalytic hydrogenolysis (Pd/C, H₂ or transfer hydrogenation), conditions that are orthogonal to the acid‑labile tert‑butyloxycarbonyl (Boc) group used elsewhere in the Eluxadoline synthetic sequence [1]. The Boc‑protected analog, (S)-tert‑butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate (CAS 1993394‑53‑8), requires acidic deprotection (e.g., TFA or HCl), which would be incompatible with the acid‑sensitive functionalities present in later Eluxadoline intermediates . The Cbz group also provides UV‑active chromophore detection (λmax ~254 nm) during HPLC monitoring, whereas the Boc group is UV‑transparent, complicating in‑process analytical control. In the patented Eluxadoline process (U.S. 10,822,308), benzyl [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]carbamate is the sole Formula II intermediate specified, confirming that the Cbz strategy is integral to the regulatory‑filed synthetic route.

Protecting group strategy Cbz deprotection Boc deprotection Hydrogenolysis

Chiral Stationary Phase Derivatisation: Separations Performance of the Imidazolyl‑Pillar[5]arene CSP

The free amine derived from 864825-21-8, (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine, has been employed to construct a novel chiral stationary phase (CSP) based on bromoethoxy pillar[5]arene‑bonded silica (sPIE‑BP5‑Sil) [1]. This CSP demonstrated superior enantioseparation for chiral aromatic compounds compared to the analogous histidinol‑derived CSP (sHol‑BP5‑Sil), with the difference attributed to additional π–π stacking interactions provided by the pendant phenyl‑imidazole moiety. Under optimised conditions (mobile phase, flow rate, and temperature), sPIE‑BP5‑Sil achieved baseline resolution for a panel of racemic aromatic analytes, whereas sHol‑BP5‑Sil showed better selectivity for aliphatic enantiomers, confirming that the aromatic character of the (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine chiral selector is the differentiating factor [1]. Although the CSP application uses the deprotected amine rather than the Cbz‑carbamate itself, the carbamate form (864825‑21‑8) is the stable, storable precursor from which the chiral amine is generated immediately before CSP fabrication, making it the procurement‑relevant form.

Chiral stationary phase Enantioseparation Pillar[5]arene Chromatography

Procurement‑Guided Application Scenarios for 864825-21-8: From ANDA Development to Chiral Chromatography


ANDA Development and Commercial API Manufacture of Eluxadoline

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for Eluxadoline, 864825-21-8 is the mandatory Formula II intermediate in the regulatory‑filed synthetic route described in U.S. Patents 7,741,356 and 10,822,308 [1]. Procuring material with chromatographic purity ≥98 % (matching the 98.26–98.97 % reported in the improved process patents) ensures that the downstream hydrogenolytic deprotection and reductive amination steps produce Eluxadoline meeting the ≥97 % chromatographic purity specification claimed in the patents [2]. Vendors supplying NLT 98 % material with full certificates of analysis (HPLC, NMR, MS) are strongly preferred for this application because any unidentified impurity in the intermediate can propagate to the API and require additional qualification during ANDA review.

Medicinal Chemistry Exploration of 4‑Phenylimidazole‑Based Opioid Receptor Ligands

Research groups investigating structure–activity relationships (SAR) around the Eluxadoline pharmacophore can use 864825-21-8 as a scaffold‑preserving intermediate. The Cbz‑protected amine can be deprotected on‑demand and elaborated via reductive amination or amide coupling to generate novel analogs while retaining the critical (S)-configuration and 4‑phenylimidazole core [1]. In this scenario, the 95 % purity grade may be acceptable for initial library synthesis, provided the researcher implements preparative HPLC purification after library assembly. The Cbz group also facilitates UV‑guided fractionation during purification, an advantage over the UV‑transparent Boc analog.

Fabrication of Imidazolyl‑Functionalised Chiral Stationary Phases for Enantioseparation

Analytical laboratories developing bespoke chiral stationary phases can procure 864825-21-8 for conversion to (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine, which serves as the chiral selector in pillar[5]arene‑based CSPs [1]. The resulting sPIE‑BP5‑Sil phase has demonstrated superior enantioselectivity for aromatic chiral analytes compared to histidinol‑derived CSPs, making it valuable for the chromatographic resolution of drug candidates containing aromatic rings. The carbamate precursor is preferred over the free amine for procurement because the Cbz group stabilises the amine against oxidation during storage and transport, and it can be removed quantitatively by hydrogenolysis immediately before CSP fabrication.

Reference Standard Qualification for Eluxadoline Impurity Profiling

Quality control laboratories supporting Eluxadoline manufacture require 864825-21-8 as a reference standard for identifying and quantifying residual Formula II intermediate in the final API. Because the (R)-enantiomer is already catalogued as Eluxadoline Impurity 5, the (S)-configuration of the target compound must be unequivocally confirmed by chiral HPLC or optical rotation before it can serve as a system suitability standard [1]. The 98 % purity grade, preferably accompanied by a certified reference standard certificate traceable to a pharmacopoeial monograph (USP or EP), is the appropriate specification for this GMP‑adjacent application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.